Welcome to the BenchChem Online Store!
molecular formula C13H17NO3 B8391976 6-(hydroxymethyl)-1-(3-methoxypropyl)-1,3-dihydro-2H-indol-2-one

6-(hydroxymethyl)-1-(3-methoxypropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8391976
M. Wt: 235.28 g/mol
InChI Key: ZRHZPWWNVYNEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975252B2

Procedure details

A mixture of 6-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one (150 mg), 1-bromo-3-methoxypropane (211 mg), potassium carbonate (254 mg) and potassium iodide (229 mg) in acetonitrile (6 ml) was refluxed for 15 hours. Further, 1-bromo-3-methoxypropane (70.3 mg) and potassium carbonate (127 mg) were added and the mixture was refluxed for 3 hours. Water was added to the reaction mixture under ice-cooling and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over sodium sulfate and concentrated in vacuo. The resulted residue was purified with a silica gel column chromatography (eluting solvent: chloroform to chloroform/methanol=10/1) to give 6-(hydroxymethyl)-1-(3-methoxypropyl)-1,3-dihydro-2H-indol-2-one (174 mg) as a brown oil.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
70.3 mg
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1.Br[CH2:14][CH2:15][CH2:16][O:17][CH3:18].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C.O>[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][C:8](=[O:12])[N:9]2[CH2:14][CH2:15][CH2:16][O:17][CH3:18])=[CH:5][CH:4]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
OCC1=CC=C2CC(NC2=C1)=O
Name
Quantity
211 mg
Type
reactant
Smiles
BrCCCOC
Name
Quantity
254 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
229 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
70.3 mg
Type
reactant
Smiles
BrCCCOC
Name
Quantity
127 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulted residue was purified with a silica gel column chromatography (eluting solvent: chloroform to chloroform/methanol=10/1)

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C2CC(N(C2=C1)CCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.